Home > Products > Screening Compounds P120914 > Carfilzomib Impurity 13 (hydrochloride)
Carfilzomib Impurity 13 (hydrochloride) -

Carfilzomib Impurity 13 (hydrochloride)

Catalog Number: EVT-1506676
CAS Number:
Molecular Formula: C16H22N2O4 · HCl
Molecular Weight: 342.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carfilzomib impurity 13 (hydrochloride) is a potential impurity found in commercial carfilzomib preparations. Carfilzomib is a second-generation, irreversible, peptide epoxyketone class proteasome inhibitor that targets the chymotrypsin-like β5 subunit of the constitutive 20S proteasome (IC50 = 5.2 nM) and the β5i subunit of the immunoproteasome 20Si (LMP7; IC50 = 14 nM) with minimal cross reactivity to other proteases. It can induce cell cycle arrest and apoptosis in human cancer cell lines including multiple myeloma, lymphoma, and various solid tumors (IC50s = 2.4-20 nM).
Overview

Carfilzomib Impurity 13 (hydrochloride) is identified as a potential impurity in commercial preparations of Carfilzomib, a second-generation proteasome inhibitor primarily used in the treatment of multiple myeloma. The chemical compound is recognized by its CAS number 2319881-95-1 and has a molecular formula of C16H22N2O4 • HCl, with a molecular weight of 342.8 g/mol. This impurity is significant in pharmaceutical formulations, where maintaining purity is crucial for efficacy and safety .

Source and Classification

Carfilzomib itself is derived from epoxomicin, a natural product known for its proteasome inhibition properties. Carfilzomib Impurity 13 (hydrochloride) is classified under the category of pharmaceutical impurities and is specifically noted for its role in research applications rather than therapeutic use. It is primarily utilized in analytical chemistry to assess the purity of Carfilzomib preparations .

Synthesis Analysis

Methods and Technical Details

The synthesis of Carfilzomib Impurity 13 involves complex organic reactions typically associated with peptide synthesis and modifications. The impurity can arise during the manufacturing process of Carfilzomib, particularly through side reactions such as epoxide ring opening or during the purification stages where specific conditions may lead to the formation of this impurity .

The technical details surrounding its synthesis include:

  • Starting Materials: Peptide precursors that are structurally similar to Carfilzomib.
  • Reagents: Common reagents include coupling agents for peptide bond formation and solvents that facilitate the reaction.
  • Conditions: Controlled temperature and pH levels are critical to minimize the formation of impurities during synthesis.
Molecular Structure Analysis

Structure and Data

The molecular structure of Carfilzomib Impurity 13 (hydrochloride) can be depicted as follows:

  • Chemical Structure:
    C16H22N2O4HCl\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{4}\cdot \text{HCl}

This structure indicates a complex arrangement typical of peptide derivatives, with functional groups that contribute to its biological activity.

Data

  • Molecular Weight: 342.8 g/mol
  • Purity: ≥95%, indicating a high level of refinement suitable for research applications .
Chemical Reactions Analysis

Reactions and Technical Details

Carfilzomib Impurity 13 can participate in various chemical reactions typical of amides and carboxylic acids. These include:

  • Hydrolysis: Under acidic or basic conditions, leading to the breakdown into constituent amino acids or related compounds.
  • Condensation Reactions: Involving the formation of new peptide bonds or modifications that could alter its activity profile.

The technical details involve monitoring reaction conditions closely to prevent further degradation or transformation into unwanted by-products .

Mechanism of Action

Process and Data

  • Accumulation of Proteins: Inhibition results in the buildup of pro-apoptotic factors and cell cycle regulators.
  • Induction of Apoptosis: This accumulation triggers apoptotic pathways in cancer cells, particularly in multiple myeloma.

Data indicates that Carfilzomib has an IC50 value against the chymotrypsin-like β5 subunit at approximately 5.2 nM, suggesting potent activity even at low concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid.
  • Solubility: Soluble in common organic solvents used in laboratory settings.

Chemical Properties

  • Stability: Requires storage at -20°C to maintain integrity.
  • Reactivity: Sensitive to hydrolytic conditions which may affect its stability and purity over time.

Relevant data suggests that maintaining optimal storage conditions is essential for preserving its chemical properties .

Applications

Scientific Uses

Carfilzomib Impurity 13 (hydrochloride) serves primarily as a reference standard in analytical chemistry for:

  • Quality Control: Used to ensure the purity of Carfilzomib preparations in pharmaceutical manufacturing.
  • Research Applications: Studied in various assays to understand proteasome inhibition mechanisms and potential effects on cancer cell lines.

Its role as a reference compound is critical in developing analytical methods such as high-performance liquid chromatography (HPLC) to quantify impurities in drug formulations .

Structural Characterization of Carfilzomib Impurity 13 (Hydrochloride)

Molecular Identity and IUPAC Nomenclature

Carfilzomib Impurity 13 hydrochloride is formally identified by the CAS Registry Number 2319881-95-1 and represents a monohydrochloride salt of a key degradation fragment derived from the proteasome inhibitor carfilzomib. Its molecular formula is C₁₆H₂₂N₂O₄·HCl, with a molecular weight of 342.8 g/mol (free base: 306.36 g/mol; HCl component: 36.46 g/mol) [1] [3].

The systematic IUPAC name is:(S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid, hydrochloride (1:1) [1].

This nomenclature explicitly defines the compound’s stereochemistry at the C2 position (S-configuration), the presence of a morpholinoacetamide group, and the 4-phenylbutanoic acid backbone. The hydrochloride salt designation indicates a 1:1 stoichiometry between the organic acid and hydrochloric acid. Alternative chemical names include:

  • alphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoic acid, monohydrochloride
  • as-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoic acid, monohydrochloride [1] [3].
  • Structural significance: The compound retains the N-terminal pharmacophore of carfilzomib but lacks the epoxyketone warhead and peptide extensions critical for proteasome binding. This structural simplification arises during hydrolytic degradation of the parent drug [2].

Table 1: Molecular Identity of Carfilzomib Impurity 13 (Hydrochloride)

PropertyValue
CAS Registry Number2319881-95-1
Molecular FormulaC₁₆H₂₂N₂O₄·HCl
Molecular Weight342.8 g/mol
IUPAC Name(S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid, hydrochloride (1:1)
SynonymsalphaS-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoic acid, monohydrochloride; Carfilzomib Impurity 13 HCl
SMILESO=C(O)CCCC1=CC=CC=C1NC(CN2CCOCC2)=O.[H]Cl
InChIInChI=1S/C16H22N2O4.ClH/c19-15(12-18-8-10-22-11-9-18)17-14-6-2-1-4-13(14)5-3-7-16(20)21;/h1-2,4,6H,3,5,7-12H2,(H,17,19)(H,20,21);1H

Crystallographic Analysis and Stereochemical Configuration

No experimental single-crystal X-ray diffraction data for Carfilzomib Impurity 13 hydrochloride is currently available in public scientific literature or patent disclosures. Nevertheless, its stereochemical integrity at the chiral center (Cα of the phenylbutanoic acid moiety) is unambiguously preserved as (S)-configuration during its formation, consistent with the parent drug’s stereochemistry [1] [5].

The hydrochloride salt formation significantly influences solid-state properties:

  • Ionic bonding: Protonation of the morpholine nitrogen (pKa ~8.4) by HCl creates a stable ammonium chloride salt.
  • Solid form stability: Salt formation enhances crystallinity and stability compared to the free base, crucial for handling and storage as a reference standard [3].
  • Thermal behavior: Storage recommendations (-20°C) suggest moderate thermal sensitivity, implying potential low melting points or hydrate/solvate formation in solid state [3].

Table 2: Knowledge Gaps in Crystallographic Characterization

ParameterStatusImplications
Crystal SystemNot determinedUnknown unit cell parameters and packing geometry
Salt stoichiometryConfirmed 1:1 (HCl:base) via formulaPredictable solubility and dissociation behavior
Hydrate/solvate formsUndocumentedPotential variability in reference material properties
Melting pointNot reportedLimited thermal characterization data

Comparative Structural Analysis with Parent Drug (Carfilzomib)

Carfilzomib Impurity 13 hydrochloride is structurally distinct from the parent drug carfilzomib (molecular weight: 719.9 g/mol) through the loss of the C-terminal epoxyketone-containing peptide chain:

  • Key structural differences:
  • Truncated backbone: Carfilzomib is a tetrapeptide epoxyketone (structure: Morpholineacetamide-Phe-Leu-epoxyketone), while Impurity 13 retains only the N-terminal morpholineacetamide-Phe fragment [2].
  • Reactive group absence: Impurity 13 lacks the epoxyketone pharmacophore essential for irreversible 20S proteasome binding, rendering it pharmacologically inactive.
  • Ionization state: The hydrochloride salt form of Impurity 13 contrasts with carfilzomib’s free base form under standard conditions.

  • Degradation origin: This impurity forms primarily under basic hydrolytic stress (0.01 N NaOH, 60°C), where peptide bond cleavage occurs at the Leu-Phe junction. The reaction yields Impurity 13 (as free acid or salt) and a C-terminal leucine-epoxyketone fragment. Acidic conditions also generate related fragments through alternative cleavage pathways [2].

Table 3: Structural Comparison with Carfilzomib

Structural FeatureCarfilzomib Impurity 13 HClCarfilzomib (Parent Drug)
Molecular backboneDipeptide fragment (Morpholineacetamide-Phe)Tetrapeptide epoxyketone
Reactive pharmacophoreAbsentEpoxyketone (irreversible proteasome binding)
Molecular weight342.8 g/mol719.9 g/mol
Key functional groupsCarboxylic acid, amide, tertiary amine (salt)Epoxyketone, multiple amides, secondary amine
Origin in stress studiesBase hydrolysis (major route)Stable under neutral conditions

Spectroscopic Profiling (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy:Complete 1H and 13C NMR assignments have been achieved using a 400 MHz spectrometer in DMSO-d₆. Critical resonances include:

  • Acid proton: Broad singlet at δ~12.2 ppm (COOH)
  • Amide proton: Doublet at δ~8.3 ppm (NHCO, J=7.8 Hz)
  • Morpholine protons: Multiplet at δ~3.5–3.6 ppm (CH₂–N+H–Cl) and δ~2.4–2.5 ppm (CH₂–NCO)
  • Phenyl protons: Multiplet at δ~7.1–7.3 ppm (aromatic H)
  • Benzylic protons: Multiplet at δ~2.8–3.0 ppm (CH₂–Ph) [2]

2D NMR techniques (gDQCOSY, gHSQC, gHMBC) confirm connectivity:

  • HMBC correlations link the morpholine methylenes (δ~3.55) to the carbonyl carbon (δ~165.5, CONCH₂)
  • The chiral center (Cα-H, δ~4.2 ppm) shows 3J couplings to both the amide NH and β-methylene protons [2]

High-Resolution Mass Spectrometry (HR-MS):Positive mode ESI-HRMS shows:

  • Base peak: [M+H]+ at m/z 307.1653 (calculated for C₁₆H₂₃N₂O₄+: 307.1657; error: 1.3 ppm)
  • Fragment ions: m/z 201.1034 (Morpholineacetamide+), m/z 120.0808 (Phenylbutanoic acid - H₂O)+ [2]

Fourier-Transform Infrared (FT-IR) Spectroscopy:Key vibrational bands (KBr pellet):

  • Broad ν(O-H) stretch: 2500–3000 cm⁻¹ (carboxylic acid dimer)
  • Intense ν(C=O) stretch: 1715 cm⁻¹ (carboxylic acid)
  • Amide I band: 1645 cm⁻¹ (ν(C=O)amide)
  • Amide II band: 1550 cm⁻¹ (δ(N-H) + ν(C-N))
  • Tertiary amine salt: 1380–1450 cm⁻¹ (morpholinium C-N+ stretch)

Ultraviolet-Visible (UV-Vis) Spectroscopy:Dominant π→π* transitions yield:

  • λmax: 210 nm (amide/carboxylate n→π* transition)
  • Shoulder peak: 257 nm (phenyl ring E2 band)
  • Molar absorptivity: ε257 ~190 L·mol⁻¹·cm⁻¹ (characteristic of monosubstituted benzene)

Table 4: Key Spectroscopic Signatures

TechniqueKey AssignmentsStructural Significance
1H NMRδ 8.3 (d, J=7.8 Hz, 1H, NH); δ 4.2 (m, 1H, CHα); δ 3.55 (m, 4H, N-CH₂ morpholine)Confirms amide linkage and chiral center configuration
13C NMRδ 174.5 (COOH); δ 165.5 (CONH); δ 138.2 (Cipso-Ph); δ 66.2, 53.8 (morpholine)Verifies carbonyl types and aromatic/quaternary carbons
HR-MS[M+H]+ m/z 307.1653 (Δ 1.3 ppm)Confirms molecular formula and fragmentation pattern
FT-IR1715 cm⁻¹ (νC=O acid); 1645 cm⁻¹ (νC=O amide); 1405 cm⁻¹ (νC-N+)Distinguishes acid/amide and confirms salt formation
UV-Visλmax 210 nm (π→π*); λ257 (shoulder, phenyl)Supports chromophore identification for HPLC detection

Regulatory Significance and Analytical Applications

Carfilzomib Impurity 13 hydrochloride is a qualified reference standard with critical roles in:

  • Regulatory compliance: Supports ANDA/NDA filings through impurity profiling per ICH Q3B(R2) guidelines [1]
  • Quality control: Essential for HPLC/LC-MS method validation in drug substance and product testing
  • Stability studies: Serves as a marker for hydrolytic degradation in carfilzomib formulations [2]

Commercial supplies (e.g., Cayman Chemical, TLC Standards) provide ≥95% purity grades with structure elucidation reports (SER), ensuring traceability for pharmaceutical analysis. Storage at –20°C maintains stability during distribution and use [3] [4].

Properties

Product Name

Carfilzomib Impurity 13 (hydrochloride)

Molecular Formula

C16H22N2O4 · HCl

Molecular Weight

342.8

InChI

InChI=1S/C16H22N2O4.ClH/c19-15(12-18-8-10-22-11-9-18)17-14(16(20)21)7-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,19)(H,20,21);1H/t14-;/m0./s1

InChI Key

CHAYZFKMWYMTMH-UQKRIMTDSA-N

SMILES

OC([C@H](CCC1=CC=CC=C1)NC(CN2CCOCC2)=O)=O.Cl

Synonyms

(αS)-α-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoic acid, monohydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.